7-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one
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Overview
Description
7-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one is a chromogenic substrate used primarily for the detection and analysis of β-glycosidase activity. This compound is particularly valuable in biochemical assays due to its ability to produce a fluorescent signal upon enzymatic hydrolysis .
Mechanism of Action
Target of Action
The primary target of 4-Methylumbelliferyl β-D-cellotrioside is the enzyme β-glycosidases . This enzyme plays a crucial role in the hydrolysis of glycosidic bonds in complex sugars.
Mode of Action
4-Methylumbelliferyl β-D-cellotrioside acts as a chromogenic substrate for β-glycosidases . It interacts with the enzyme, and this interaction leads to its hydrolysis .
Biochemical Pathways
The hydrolysis of 4-Methylumbelliferyl β-D-cellotrioside by β-glycosidases results in the production of 4-methylumbelliferone , a fluorescent compound . This process can be used to study the kinetics of cellulases .
Pharmacokinetics
Its storage temperature is recommended to be 2-8°c , which might suggest its stability under low temperatures.
Result of Action
The hydrolysis of 4-Methylumbelliferyl β-D-cellotrioside by β-glycosidases and the subsequent production of 4-methylumbelliferone provide a means to study the activity of these enzymes . The fluorescence of 4-methylumbelliferone can be detected and measured, providing a quantitative readout of enzyme activity.
Biochemical Analysis
Biochemical Properties
4-Methylumbelliferyl b-D-cellotrioside interacts with β-glycosidases . These enzymes cleave the glycosidic bonds in the compound, leading to the release of 4-methylumbelliferone. This reaction is used to study the functionality of cellulase enzymes.
Cellular Effects
The hydrolysis of 4-Methylumbelliferyl b-D-cellotrioside by β-glycosidases produces 4-methylumbelliferone, a compound that can be detected due to its fluorescence . This process is used in the study of cellulase enzymes and their role in cellulose degradation.
Molecular Mechanism
4-Methylumbelliferyl b-D-cellotrioside is hydrolyzed by β-glycosidases, leading to the release of 4-methylumbelliferone. This reaction provides insights into the mechanism and kinetics of cellulase enzymes.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-Methylumbelliferyl b-D-cellotrioside under laboratory conditions are important factors in its use as a substrate for β-glycosidases
Metabolic Pathways
4-Methylumbelliferyl b-D-cellotrioside is involved in the metabolic pathway of cellulose degradation. It interacts with β-glycosidases, which are enzymes that play a crucial role in this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one typically involves the glycosylation of 4-methylumbelliferone with cellotriose. This reaction is catalyzed by glycosyltransferases under controlled conditions to ensure the formation of the desired β-glycosidic bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one primarily undergoes hydrolysis reactions catalyzed by β-glycosidases. This hydrolysis results in the release of 4-methylumbelliferone, a fluorescent compound .
Common Reagents and Conditions:
Reagents: β-glycosidases
Conditions: Aqueous buffer solutions at optimal pH and temperature for enzyme activity.
Major Products:
4-Methylumbelliferone: The primary product formed upon hydrolysis, which exhibits strong fluorescence.
Scientific Research Applications
7-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one is widely used in various scientific research fields:
Chemistry: Used as a substrate in enzymatic assays to study the kinetics and mechanisms of β-glycosidases.
Biology: Employed in the detection and quantification of β-glycosidase activity in biological samples.
Medicine: Utilized in diagnostic assays to identify β-glycosidase deficiencies and related disorders.
Comparison with Similar Compounds
4-Methylumbelliferyl β-D-cellobioside: Another chromogenic substrate used for β-glycosidase assays.
4-Methylumbelliferyl β-D-glucuronide: Used for the detection of β-glucuronidase activity.
Uniqueness: 7-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one is unique due to its specific application in detecting β-glycosidase activity associated with cellotriose substrates. Its ability to produce a strong fluorescent signal upon hydrolysis makes it particularly valuable in various biochemical assays .
Properties
IUPAC Name |
7-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O18/c1-9-4-16(32)41-12-5-10(2-3-11(9)12)40-26-22(38)19(35)24(14(7-30)43-26)46-28-23(39)20(36)25(15(8-31)44-28)45-27-21(37)18(34)17(33)13(6-29)42-27/h2-5,13-15,17-31,33-39H,6-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPBJHCTIBQLMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O18 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858115 |
Source
|
Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
662.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84325-18-8 |
Source
|
Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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